molecular formula C21H15NOS B12694381 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- CAS No. 128404-86-4

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)-

Cat. No.: B12694381
CAS No.: 128404-86-4
M. Wt: 329.4 g/mol
InChI Key: QPOKAELTNMEBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS. It is a derivative of indenoquinoline, characterized by the presence of a methoxy group and a thienyl group attached to the core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product. For instance, the use of Zn-Cr layered double hydroxides (LDHs) as a catalyst has been reported for synthesizing indenoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Indeno(2,1-c)quinoline, 3-methoxy-6-(2-thienyl)- stands out due to the combination of its indenoquinoline core with methoxy and thienyl groups

Properties

CAS No.

128404-86-4

Molecular Formula

C21H15NOS

Molecular Weight

329.4 g/mol

IUPAC Name

3-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline

InChI

InChI=1S/C21H15NOS/c1-23-14-8-9-16-18(12-14)22-21(19-7-4-10-24-19)17-11-13-5-2-3-6-15(13)20(16)17/h2-10,12H,11H2,1H3

InChI Key

QPOKAELTNMEBOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4=CC=CC=C43)C(=N2)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.